N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclohexanecarboxamide
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Overview
Description
N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclohexanecarboxamide is a compound that features an imidazo[1,2-a]pyridine moiety fused with a cyclohexanecarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclohexanecarboxamide can be achieved through various synthetic strategies. Common methods include:
Condensation Reactions: These involve the reaction of imidazo[1,2-a]pyridine derivatives with cyclohexanecarboxylic acid or its derivatives under acidic or basic conditions.
Multicomponent Reactions: These reactions involve the simultaneous reaction of three or more reactants to form the desired product in a single step.
Oxidative Coupling: This method involves the coupling of imidazo[1,2-a]pyridine with cyclohexanecarboxamide using oxidizing agents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclohexanecarboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclohexanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A core structure similar to N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclohexanecarboxamide, used in various pharmaceutical applications.
Cyclohexanecarboxamide: A simpler analog that lacks the imidazo[1,2-a]pyridine moiety.
Uniqueness
This compound is unique due to its combined structural features, which confer specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for research and development in multiple fields .
Properties
IUPAC Name |
N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c19-15(12-6-2-1-3-7-12)16-10-13-11-18-9-5-4-8-14(18)17-13/h4-5,8-9,11-12H,1-3,6-7,10H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKQCFOYLJHJRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2=CN3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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